5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione
Description
5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its bioactivity, and an imidazolidine-2,4-dione moiety, which is often associated with pharmaceutical properties.
Properties
IUPAC Name |
5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O2/c1-7(2)5(14)13(6(15)8-7)3-4-9-11-12-10-4/h3H2,1-2H3,(H,8,15)(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZHDPFIACVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=NNN=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 2H-tetrazole with dimethylformamide dimethyl acetal under acidic conditions
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazolidine-2,4-dione moiety can be oxidized to form corresponding oxo derivatives.
Reduction: : The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the tetrazole or imidazolidine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives of the imidazolidine ring.
Reduction: : Production of aminotetrazole derivatives.
Substitution: : Generation of various substituted tetrazole and imidazolidine derivatives.
Scientific Research Applications
5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The tetrazole ring is known to bind to various enzymes and receptors, while the imidazolidine-2,4-dione moiety can interact with biological macromolecules. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
5,5-dimethyl-3-(2H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione: can be compared to other similar compounds such as 5-amino-2-methyl-2H-tetrazole and 2H-tetrazole, 2,5-dimethyl- . These compounds share structural similarities but differ in their functional groups and potential applications. The unique combination of the tetrazole and imidazolidine-2,4-dione moieties in this compound contributes to its distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
